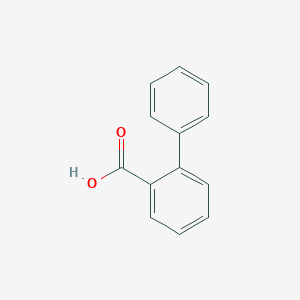

o-Phenylbenzoic acid

Beschreibung

Significance as a Pivotal Chemical Scaffold in Organic Synthesis

The biphenyl (B1667301) framework is a recurring motif in a multitude of biologically active molecules and functional materials. ajgreenchem.comarabjchem.org 2-Biphenylcarboxylic acid serves as a fundamental starting point for accessing these more complex structures. The inherent chirality of certain substituted biphenyls, known as atropisomerism, makes this scaffold particularly valuable in the synthesis of stereospecific drugs and chiral ligands. researcher.lifenih.gov

The versatility of the 2-biphenylcarboxylic acid scaffold is evident in its application in medicinal chemistry. ajgreenchem.com Derivatives of this compound have been investigated for a wide range of pharmacological activities, including their use as:

Anticancer agents : A library of biphenyl carboxylic acids was synthesized and showed promising in vitro activity against breast cancer cell lines. ajgreenchem.com

Anti-inflammatory drugs : The biphenyl structure is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs). nordmann.global

Antihypertensive agents : Biphenyl derivatives are central to the development of drugs targeting high blood pressure. ajgreenchem.comarabjchem.org

Bone resorption inhibitors : Certain derivatives have been identified as a novel class of drugs for treating bone diseases like osteoporosis. nih.goved.ac.uk

Interactive Table: Applications of 2-Biphenylcarboxylic Acid Derivatives

| Derivative Class | Therapeutic Area | Research Finding |

| Substituted Biphenyl Carboxylic Acids | Oncology | Demonstrated in vitro cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cells. ajgreenchem.com |

| Biphenyl-derived NSAIDs | Inflammation | Used in the synthesis of non-steroidal anti-inflammatory drugs. nordmann.global |

| Biphenyl Tetrazole Derivatives | Cardiovascular | Forms the core of angiotensin II receptor blockers used to treat hypertension. arabjchem.org |

| Butanediol Biphenylcarboxylic Acid Esters | Bone Diseases | Identified as inhibitors of osteoclastic bone resorption. nih.goved.ac.uk |

Role as a Key Intermediate in Advanced Chemical Transformations

The reactivity of both the carboxylic acid group and the biphenyl rings makes 2-biphenylcarboxylic acid a key intermediate for a variety of advanced chemical transformations. The carboxylic acid moiety can readily undergo reactions such as esterification, amidation, and reduction to an alcohol, providing a handle for further functionalization. chemicalbook.comtandfonline.com

The biphenyl rings can participate in electrophilic substitution reactions, allowing for the introduction of a wide range of substituents. ajgreenchem.com Furthermore, the carbon-carbon bond connecting the two phenyl rings can be synthesized through powerful cross-coupling reactions, most notably the Suzuki-Miyaura coupling. ajgreenchem.comajgreenchem.com This reaction, which couples a boronic acid with an organohalide, is a cornerstone of modern organic synthesis and has been instrumental in the preparation of a vast library of biphenyl derivatives. ajgreenchem.com

For instance, the reaction of 2′-substituted biphenyl-2-carboxylic acids with lead tetra-acetate can afford 3,4-benzocoumarin, a valuable heterocyclic compound. chemicalbook.comfishersci.ca Additionally, 2-biphenylcarboxylic acid is a precursor in the synthesis of dibenz[b,d]azonine atropisomers, which have shown potential as antitubulin agents. tandfonline.com

Interactive Table: Key Transformations of 2-Biphenylcarboxylic Acid

| Reaction Type | Reagents | Product Class | Significance |

| Suzuki-Miyaura Coupling | Boronic acids, Pd catalyst | Substituted Biphenyls | Versatile method for creating diverse biphenyl derivatives. ajgreenchem.comajgreenchem.com |

| Esterification | Alcohols, Acid catalyst | Biphenyl Esters | Precursors for pharmaceuticals and other fine chemicals. chemicalbook.comtandfonline.com |

| Amide Coupling | Amines, Coupling agents | Biphenyl Amides | Important for synthesizing biologically active molecules. himedialabs.com |

| Cyclization | Lead tetra-acetate | 3,4-Benzocoumarins | Access to valuable heterocyclic scaffolds. chemicalbook.comfishersci.ca |

Historical Trajectories and Foundational Studies of Biphenyl Carboxylic Acid Derivatives

The study of biphenyl derivatives has a rich history dating back to the 19th century. The initial synthesis of biphenyl itself is often attributed to the Wurtz-Fittig reaction in the mid-1800s, which involved the coupling of aryl halides. This laid the groundwork for the exploration of more complex biphenyl structures.

Early investigations into the properties and reactions of biphenyl carboxylic acids were crucial in establishing their synthetic utility. Foundational studies on the thermal decomposition of biphenyl-2-carboxylic acid revealed key reaction pathways, including decarboxylation to form biphenyl and dehydration followed by ring-closure to produce fluorenone. acs.org

The development of modern cross-coupling reactions, particularly the Suzuki-Miyaura coupling in the late 20th century, revolutionized the synthesis of biphenyl carboxylic acids and their derivatives. ajgreenchem.comajgreenchem.com This powerful tool allowed for the efficient and selective formation of the biphenyl linkage, opening the door to the creation of a vast and diverse range of these compounds for various applications. ajgreenchem.com The study of atropisomerism in biphenyl systems, a field that continues to evolve, has its roots in these early synthetic and structural investigations. researcher.lifenih.gov

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-phenylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILYSAKHOYBPSPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30870814 | |

| Record name | [1,1'-Biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947-84-2, 51317-27-2 | |

| Record name | 1-Biphenyl-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=947-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Phenylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000947842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,1'-Biphenyl)carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051317272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Biphenylcarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76051 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [1,1'-Biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-phenylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.211 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Derivatization Strategies for 2 Biphenylcarboxylic Acid

Established Synthetic Routes and Mechanistic Elucidation

Established methods for the synthesis of 2-biphenylcarboxylic acid often rely on foundational organic reactions that have been refined over time for efficiency and scalability. These routes include Grignard reagent-based methods and oxidative processes.

Grignard Reagent Coupling with Oxazolines and Subsequent Saponification

A notable method for preparing 2-biphenylcarboxylic acid derivatives involves the coupling of aromatic Grignard compounds with appropriately substituted 2-oxazolines. This approach, outlined by Meyers et al., begins with the reaction of a Grignard reagent (ArMgBr) with a (2-methoxyphenyl)-2-oxazoline derivative. In this reaction, the Grignard reagent selectively displaces the ortho-methoxy group of the oxazoline (B21484) precursor to form a (2-oxazolinyl)-2-biphenyl derivative google.comgoogle.comresearchgate.net.

The resulting biphenyl-oxazoline intermediate is then converted into the target carboxylic acid through saponification. This hydrolysis of the oxazoline ring can be performed in two distinct ways google.comgoogle.com:

A two-step process where the oxazoline is first converted to an aminoester, which is then saponified in a separate step, for instance, by boiling with a 10-25% sodium hydroxide (B78521) solution google.com.

A one-pot acidic saponification process, which is often preferred for large-scale manufacturing to streamline the procedure google.com.

Oxidative Approaches to Biphenylcarboxylic Acid Formation

Oxidative methods provide an alternative pathway to 2-biphenylcarboxylic acid. Industrially, a common approach is the oxidative cleavage of 2-biphenylmethyl compounds. This process typically employs strong oxidizing agents, such as potassium permanganate, or utilizes catalytic oxygen under basic conditions. The reaction is followed by an acidification step to yield the final 2-biphenylcarboxylic acid guidechem.com.

Another context in which the formation and decomposition of biphenyl (B1667301) carboxylic acids are studied is in the oxidative ring-opening of multinuclear aromatic compounds like phenanthrene. In these processes, biphenyl carboxylic acids are key intermediates acs.org. While the primary goal of such studies is often the upgrading of heavy aromatic oils, the investigation into the reaction networks provides valuable insights into the oxidative stability and transformations of these molecules acs.orgresearchgate.net. For instance, the thermal decomposition of 2-biphenylcarboxylic acid can lead to decarboxylation to form biphenyl or dehydration and ring-closure to yield fluorenone acs.org.

Catalytic Synthesis Protocols for 2-Biphenylcarboxylic Acid and its Analogs

Modern synthetic chemistry heavily relies on catalytic methods to improve efficiency, selectivity, and environmental footprint. The synthesis of 2-biphenylcarboxylic acid and its analogs has significantly benefited from the development of advanced catalytic protocols, particularly those involving palladium.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for constructing C-C bonds, particularly for the synthesis of biaryl compounds like 2-biphenylcarboxylic acid guidechem.comajgreenchem.com. This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an aryl boronic acid in the presence of a base ajgreenchem.com.

For the synthesis of 2-biphenylcarboxylic acid and its derivatives, the Suzuki-Miyaura reaction provides a direct and versatile route. The general approach involves coupling a substituted bromobenzoic acid with an aryl boronic acid researchgate.net. This methodology is valued for its broad substrate scope and excellent functional group tolerance rsc.org.

Significant research has been directed towards optimizing the Suzuki-Miyaura coupling for the synthesis of biphenyl carboxylic acids, focusing on catalyst efficiency, reaction conditions, and scalability.

Catalyst Systems: A variety of palladium catalysts have been employed. For large-scale synthesis, palladium on carbon (Pd/C) has been used effectively, offering an inexpensive and robust option. A multikilogram scale synthesis of a 2-biphenylcarboxylic acid derivative was successfully demonstrated using a Pd/C catalyst in a methanol (B129727)/water solvent system, resulting in high yields and very low residual palladium levels in the final product (<6 ppm) acs.org. More recently, novel catalyst systems have been developed to enhance efficiency and promote greener chemistry. For example, a water-soluble fullerene-supported PdCl₂ nanocatalyst has been shown to be highly effective for the Suzuki-Miyaura coupling of bromobenzoic acids with aryl boronic acids. This catalyst allows the reaction to proceed in high yields in water at room temperature and can be recycled multiple times without a significant loss of activity researchgate.net.

Reaction Conditions: Optimization of parameters such as solvent, base, and temperature is crucial for achieving high yields and purity. The "green synthesis" approach using the fullerene-supported catalyst utilized potassium carbonate (K₂CO₃) as the base in pure water at room temperature researchgate.net. In the large-scale Pd/C-mediated synthesis, a mixture of methanol and water was used as the solvent acs.org. The choice of base and solvent system is critical for ensuring the solubility of the reactants and facilitating the catalytic cycle.

Below is a table summarizing different catalytic systems and their reaction conditions for the synthesis of biphenyl carboxylic acids via Suzuki-Miyaura coupling.

| Catalyst System | Reactants | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd/C | 4-bromo-3-methylaniline derivative & Arylboronic acid | - | MeOH/H₂O | - | 82 (overall) | acs.org |

| C₆₀-TEGs/PdCl₂ | Bromobenzoic acid & Aryl boronic acid | K₂CO₃ | Water | Room Temp. | >90 | researchgate.net |

| Pd(PPh₃)₄ | 1-(4-bromophenyl)cyclopropane-1-carboxylic acid & Aryl boronic acid | K₂CO₃ | 1,4-dioxane:H₂O | 80 | Good | ajgreenchem.com |

Stereoselective Aspects in Catalytic Approaches

When the target biphenyl molecule possesses axial chirality (atropisomerism), stereoselective synthesis becomes a critical consideration. The use of chiral auxiliaries, such as chiral oxazolines, in coupling reactions provides a powerful strategy for achieving high stereoselectivity.

In a variation of the coupling methodology, chiral oxazolines can be used to direct the synthesis of enantiomerically pure biphenyls. Asymmetric coupling reactions mediated by magnesium (via Grignard reagents) or copper (in Ullmann-type reactions) with substrates bearing chiral oxazolines can produce chiral biphenyl adducts with high diastereomeric excess (de), often exceeding 90% researchgate.net. The chiral oxazoline acts as a chiral auxiliary, influencing the spatial orientation of the coupling partners during the bond-forming step, thereby leading to the preferential formation of one atropisomer over the other. These chiral adducts can then be further manipulated and the oxazoline group converted to a carboxylic acid to yield enantiomerically enriched biphenyl-2-carboxylic acids researchgate.net.

Iron Photocatalysis in Intramolecular Aromatic C-H Acyloxylation of 2-Biphenylcarboxylic Acids

A mild and efficient method for the intramolecular aromatic C-H oxygenation of 2-biphenylcarboxylic acids has been developed utilizing iron photocatalysis. ua.esorganic-chemistry.orgnih.gov This approach allows for the synthesis of benzocoumarins, which are significant structural motifs in various pharmaceuticals and materials. The reaction proceeds at room temperature and employs cost-effective and environmentally benign iron catalysts. organic-chemistry.org

The proposed mechanism commences with the formation of an aryl carboxylate-iron(III) complex. Upon irradiation with visible light, a ligand-to-metal charge transfer (LMCT) is thought to occur, generating an aroyloxy radical and an iron(II) species. nih.govacs.org This electrophilic aroyloxy radical then undergoes an intramolecular electrophilic addition to the adjacent aromatic ring. Subsequent single-electron transfer and deprotonation lead to the formation of the benzocoumarin product and regeneration of the iron(III) catalyst. organic-chemistry.org The use of hexafluoroisopropanol (HFIP) as the solvent and a 2,2′-bipyridine-6,6′-dicarboxylic acid ligand were found to be optimal, significantly enhancing the reaction yields. organic-chemistry.org Control experiments have confirmed that the reaction is dependent on the presence of light, an iron catalyst, and an oxidant. organic-chemistry.org

This photocatalytic method demonstrates a broad substrate scope, tolerating a variety of functional groups on both phenyl rings of the 2-biphenylcarboxylic acid scaffold. nih.gov Substituents such as halogens, ethers, alkyl groups, and trifluoromethyl groups are well-tolerated. organic-chemistry.org However, significant steric hindrance at the ortho positions of the phenyl rings can lead to a decrease in reaction efficiency. organic-chemistry.org

Table 1: Substrate Scope of Iron-Photocatalyzed Intramolecular Aromatic C-H Acyloxylation of 2-Biphenylcarboxylic Acids

| Entry | Substituent on Phenyl Ring 1 | Substituent on Phenyl Ring 2 | Product Yield (%) |

| 1 | H | H | 92 |

| 2 | 4-F | H | 85 |

| 3 | 4-Cl | H | 88 |

| 4 | 4-Br | H | 89 |

| 5 | 4-Me | H | 82 |

| 6 | 4-OMe | H | 75 |

| 7 | H | 4'-F | 90 |

| 8 | H | 4'-Cl | 91 |

| 9 | H | 4'-Br | 93 |

| 10 | H | 4'-Me | 86 |

| 11 | H | 3'-Me | 84 |

| 12 | 4-CF3 | H | 78 |

Electrochemical Synthesis of Biphenyl-2-carboxylic Acids

Site-Selective Alkoxylation via Spirolactonization

An electrochemical approach has been developed for the site-selective alkoxylation of twisted 2-arylbenzoic acids, proceeding through a spirolactone intermediate. ua.esrsc.org This method, termed Electrochemical Cross-Dehydrogenative Coupling (ECDC), involves the reaction of biphenyl-2-carboxylic acids with various aliphatic alcohols. ua.esrsc.org The process is environmentally friendly, as it obviates the need for chemical oxidants and produces hydrogen gas as the only byproduct. ua.esrsc.org

The reaction yields 4'-alkoxyspirolactones, which can subsequently be isomerized under mild basic conditions to afford 4'-alkoxy-2-phenylbenzoic acids. ua.esrsc.org This two-step sequence allows for the selective functionalization at the remote C-4' position of the 2-phenylbenzoic acid skeleton. ua.es The methodology has been successfully applied to a 1-mmol scale and is particularly noteworthy for its compatibility with axially chiral substrates, which can be functionalized with retention of their configuration and enantiomeric purity. ua.esrsc.org

Table 2: Electrochemical Site-Selective Alkoxylation of 2-Arylbenzoic Acids

| Entry | Starting 2-Arylbenzoic Acid | Alcohol | Spirolactone Product | Isomerized Product | Yield of Spirolactone (%) |

| 1 | 2-Phenylbenzoic acid | Methanol | 2aa | 4'-Methoxy-2-phenylbenzoic acid | 78 |

| 2 | 2-Phenylbenzoic acid | Ethanol (B145695) | 2ab | 4'-Ethoxy-2-phenylbenzoic acid | Not specified |

| 3 | 2-Phenylbenzoic acid | n-Propanol | 2ac | 4'-n-Propoxy-2-phenylbenzoic acid | 68 |

| 4 | 2-Phenylbenzoic acid | Isopropanol | 2ad | 4'-Isopropoxy-2-phenylbenzoic acid | 53 |

| 5 | 2-Phenylbenzoic acid | tert-Butanol | 2ae | 4'-tert-Butoxy-2-phenylbenzoic acid | 37 |

Mechanistic Investigations of Electrochemical Pathways

Mechanistic studies, supported by experimental evidence and Density Functional Theory (DFT) calculations, suggest a plausible pathway for the electrochemical spirolactonization. ua.esrsc.org The process is initiated by the deprotonation of the biphenyl-2-carboxylic acid with a base, such as 2,6-lutidine, to form the corresponding carboxylate. ua.esrsc.org This carboxylate then undergoes a single-electron oxidation at the anode to generate an aroyloxyl radical. ua.esrsc.org

Unlike aliphatic acyloxyl radicals which undergo rapid decarboxylation, the generated aroyloxyl radical is a π-radical, which disfavors decarboxylation. ua.es Instead, it undergoes a very fast intramolecular spirocyclization onto the adjacent aromatic ring to form a spirolactone intermediate. ua.esrsc.org This intermediate is then oxidized and subsequently trapped by the alcohol to yield the 4'-alkoxyspirolactone product. ua.es The competing formation of benzocoumarins has also been investigated through computational studies. ua.esrsc.org

Directed Remote Aromatic Metalation Strategies Involving 2-Biphenylcarboxylic Acid

Mechanistic Concepts and Regioselectivity

Directed metalation strategies offer a powerful tool for the regioselective functionalization of aromatic compounds. In the context of 2-biphenylcarboxylic acid derivatives, such as N,N-dialkyl-2-biphenyl carboxamides, the regioselectivity of lithiation is highly dependent on the reaction conditions. nih.gov The use of lithium diisopropylamide (LDA) as the base is proposed to involve an initial complex-induced proximity effect (CIPE), where the base coordinates to the amide directing group. nih.gov

This initial complexation facilitates the deprotonation of a nearby aromatic C-H bond. Depending on the reaction temperature and the presence of other reagents, either ortho-lithiation (at the C-3 position) or remote-lithiation (at the C-2' position) can be favored. datapdf.com It is proposed that an equilibrium exists between the ortho-lithiated and the remote-lithiated species. nih.gov

Intramolecular Quench Methodologies

The fate of the lithiated intermediates is determined by the subsequent reaction steps. In the absence of an external electrophile, the remote-lithiated species can undergo an intramolecular cyclization. This involves the nucleophilic attack of the lithiated carbon onto the carbonyl group of the amide, leading to the formation of a stable tetrahedral carbinolamine oxide intermediate. nih.gov Upon acidic workup, this intermediate collapses to afford fluorenone. nih.gov

Conversely, if an in-situ electrophile, such as chlorotrimethylsilane (B32843) (TMSCl), is present in the reaction mixture, the ortho-lithiated species is rapidly trapped. nih.gov This fast intramolecular quench prevents the equilibration to the remote-lithiated species, thus leading to the selective formation of the C-3 functionalized product. nih.gov This methodology allows for the controlled, site-selective derivatization of the 2-biphenylcarboxylic acid framework.

Derivatization Approaches from 2-Biphenylcarboxylic Acid

2-Biphenylcarboxylic acid serves as a versatile scaffold in medicinal chemistry and materials science. Its derivatization allows for the fine-tuning of physicochemical and biological properties, leading to the development of novel compounds with specific functionalities. The carboxylic acid group is a prime site for modification, enabling the synthesis of a wide array of derivatives, including more complex substituted biphenyls, esters, and amides. These derivatives are frequently explored for their potential pharmacological applications.

Synthesis of Substituted Biphenyl Carboxylic Acid Derivatives

The synthesis of substituted biphenyl carboxylic acid derivatives often involves cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and efficient method. researchgate.netajgreenchem.com This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an aryl boronic acid. In the context of creating substituted biphenyl carboxylic acids, this typically involves coupling a substituted bromobenzoic acid with a substituted aryl boronic acid. researchgate.net

A notable green chemistry approach utilizes a water-soluble fullerene-supported palladium chloride (C₆₀-TEGs/PdCl₂) nanocatalyst. researchgate.net This method allows the Suzuki-Miyaura coupling to proceed in water at room temperature with high yields, often exceeding 90%. The catalyst can also be recycled multiple times without a significant loss of activity. researchgate.net

Key features of this synthetic strategy include:

Starting Materials : A bromobenzoic acid and an aryl boronic acid.

Catalyst : Palladium catalysts, such as Tetrakis(triphenylphosphine)palladium(0) or specialized nanocatalysts. researchgate.netajgreenchem.com

Reaction Conditions : Typically involves a base (e.g., K₂CO₃) and a solvent system (e.g., 1,4-dioxane/water or pure water). researchgate.netajgreenchem.com

The versatility of the Suzuki-Miyaura coupling allows for the introduction of a wide range of substituents onto the biphenyl framework, enabling the creation of a library of derivatives for further investigation. ajgreenchem.com

| Starting Bromobenzoic Acid | Starting Aryl Boronic Acid | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Bromobenzoic acid | Phenylboronic acid | C₆₀-TEGs/PdCl₂, K₂CO₃, Water | Biphenyl-4-carboxylic acid | >90% | researchgate.net |

| 1-(4-bromophenyl)cyclopropane-1-carboxylic acid | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, 1,4-Dioxane/H₂O | 1-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid | 78% | ajgreenchem.com |

| 1-(4-bromophenyl)cyclopropane-1-carboxylic acid | 4-Cyanophenylboronic acid | Pd(PPh₃)₄, K₂CO₃, 1,4-Dioxane/H₂O | 1-(4'-cyano-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid | 74% | ajgreenchem.com |

| 1-(4-bromophenyl)cyclopropane-1-carboxylic acid | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, 1,4-Dioxane/H₂O | 1-(4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid | 70% | ajgreenchem.com |

Preparation of Esters and Amides for Pharmacological Evaluation

The carboxylic acid moiety of 2-biphenylcarboxylic acid and its analogs is readily converted into esters and amides to explore structure-activity relationships (SAR) for various therapeutic targets. mdpi.comresearchgate.net These derivatives often exhibit modified properties such as solubility, lipophilicity, and cell permeability, which can influence their bioavailability and biological activity. researchgate.net Amide bonds, in particular, are crucial in providing a stable three-dimensional scaffold that can facilitate optimal binding to target enzymes or receptors. researchgate.netnih.gov

Ester Synthesis and Activity: Esters of biphenyl carboxylic acids are commonly prepared through Fischer esterification, where the carboxylic acid is refluxed with an excess of an alcohol in the presence of an acid catalyst like sulfuric acid. Another method involves reaction with alkyl halides in a basic medium. These ester derivatives have been evaluated for various biological activities, including antifungal properties. For instance, a series of biphenyl-4-carboxylic acid esters were synthesized and tested against fungal strains, with compounds like isopropyl 4-biphenyl carboxylate and 2-methoxyethyl 4-biphenyl carboxylate showing moderate activity.

Amide Synthesis and Activity: Amide derivatives are synthesized by activating the carboxylic acid (e.g., by converting it to an acyl chloride) followed by reaction with a suitable amine. These derivatives have shown a broad range of pharmacological potential.

URAT1 Inhibition: Biphenyl carboxylic acid derivatives have been designed as potent inhibitors of urate transporter 1 (URAT1), a target for treating hyperuricemia and gout. mdpi.com By fusing pharmacophores from known inhibitors, novel series of biphenyl carboxylic acids and their amide derivatives were synthesized. Compound B21 from these studies emerged as a highly potent URAT1 inhibitor with an IC₅₀ value of 0.17 µM, superior to the clinical drug benzbromarone. mdpi.com

Anticancer Activity: A library of biphenyl carboxylic acid derivatives was synthesized and screened for in vitro anticancer activity against breast cancer cell lines (MCF-7 and MDA-MB-231). ajgreenchem.com The benzyloxy-substituted compound 3j demonstrated potent activity against both cell lines, with IC₅₀ values of 9.92 µM and 9.54 µM, respectively. ajgreenchem.com

Anti-inflammatory Activity: Novel amides have been synthesized from biphenyl-4-carboxylic acid hydrazide, leading to 2,5-disubstituted-1,3,4-oxadiazole and 2-(aryl)-4-oxothiazolidin-3-yl amide derivatives. nih.govresearchgate.net These compounds were screened for anti-inflammatory activity and showed significant effects in carrageenan-induced paw edema tests. nih.gov

| Compound Class | Specific Derivative Example | Pharmacological Target/Activity | Key Findings | Reference |

|---|---|---|---|---|

| Esters | Isopropyl 4-biphenyl carboxylate | Antifungal | Moderately active against tested fungal strains. | |

| Amides | Compound B21 (a complex biphenyl amide) | URAT1 Inhibition | Potent inhibitor with an IC₅₀ of 0.17 µM. | mdpi.com |

| Amides | Compound 3j (a benzyloxy-substituted biphenyl cyclopropane (B1198618) carboxylic acid) | Anticancer (Breast Cancer) | IC₅₀ of 9.54 µM against MDA-MB-231 cells. | ajgreenchem.com |

| Amides | Biphenyl-4-carboxylic acid 2-(4-chlorophenyl)-4-oxothiazolidin-3-yl amide | Anti-inflammatory | Showed significant activity in carrageenan paw edema test. | nih.gov |

Sophisticated Spectroscopic and Structural Elucidation Techniques in Research on 2 Biphenylcarboxylic Acid

Advanced Fluorescence Spectroscopy Studies

Fluorescence spectroscopy serves as a powerful tool to investigate the photophysical behavior of 2-Biphenylcarboxylic acid, particularly its dynamics in the excited state.

Research has shown that 2-Biphenylcarboxylic acid (2BPCA), a pre-twisted molecule, exhibits intramolecular charge transfer (ICT) in its excited state. rsc.orgresearchgate.net This process involves a photo-induced charge separation, which is often accompanied by a significant change in molecular geometry. researchgate.net In aqueous solutions, 2BPCA displays a distinct ICT emission band at approximately 390 nm. rsc.orgresearchgate.net This emission is characterized by a large Stokes shift, indicating a substantial difference in the geometry and electronic distribution between the ground and excited states. The ICT interaction is facilitated by a further twisting of the biphenyl (B1667301) moiety toward an orthogonal conformation in the excited state. rsc.org

Time-resolved fluorescence studies complement the steady-state data by providing information on the lifetime of the excited states. The decay of the ICT emission in an aqueous solution can be monitored to understand the kinetics of the charge transfer process. rsc.org

The excited-state dynamics of 2-Biphenylcarboxylic acid are significantly influenced by its local microenvironment. When cyclodextrins (CDs), such as α-cyclodextrin or β-cyclodextrin, are introduced into an aqueous solution of 2BPCA, they can encapsulate the molecule, forming an inclusion complex. rsc.orgresearchgate.net This encapsulation has a profound effect on the ICT process.

Upon the addition of either α- or β-cyclodextrin, the ICT emission at 390 nm is markedly quenched. rsc.orgresearchgate.net Concurrently, a new, blue-shifted emission band appears at approximately 330 nm, which is enhanced with increasing cyclodextrin (B1172386) concentration. rsc.orgresearchgate.net This phenomenon is attributed to the rigid, less polar cavity of the cyclodextrin molecule, which physically constrains the necessary twisting motion of the biphenyl group in the photoexcited 2BPCA. rsc.org By inhibiting this conformational change, the formation of the fully charge-separated ICT state is suppressed. rsc.orgresearchgate.net Time-resolved fluorescence decay measurements show that the 330 nm emission in the presence of cyclodextrin resolves into two decay components, in contrast to the single exponential decay of the pure ICT emission, further supporting the formation of a 1:1 inclusion complex and the altered excited-state dynamics within the cyclodextrin cavity. rsc.org

| Environment | Emission Maximum (λem) | Observation |

|---|---|---|

| Aqueous Solution | ~390 nm | Intramolecular Charge Transfer (ICT) emission. rsc.orgresearchgate.net |

| Aqueous Solution with Cyclodextrin | ~330 nm | Emission from the locally excited state; ICT is inhibited. rsc.orgresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-Biphenylcarboxylic acid, providing unambiguous confirmation of its atomic connectivity. Both ¹H NMR and ¹³C NMR are employed to map the carbon-hydrogen framework of the molecule.

In ¹H NMR spectroscopy, the protons of the molecule resonate at characteristic chemical shifts, which are influenced by their local electronic environment. The spectrum of 2-Biphenylcarboxylic acid typically shows a complex multiplet pattern in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the nine protons on the two phenyl rings. chemicalbook.commdpi.com The proton of the carboxylic acid group is highly deshielded and appears as a broad singlet at a much lower field, often above 11.0 ppm. chemicalbook.com

¹³C NMR spectroscopy provides information about the carbon skeleton. The spectrum will show distinct signals for each unique carbon atom, including the carboxyl carbon (around 168 ppm) and the various aromatic carbons. mdpi.com The specific chemical shifts help to confirm the substitution pattern of the biphenyl system.

| Proton Type | Typical Chemical Shift (δ) in CDCl₃ | Signal Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | ~11.0 - 11.5 ppm | Singlet (broad) chemicalbook.com |

| Aromatic (Ar-H) | ~7.3 - 8.0 ppm | Multiplet chemicalbook.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical tool used to determine the precise molecular weight of 2-Biphenylcarboxylic acid and to study its fragmentation pattern, which aids in structural confirmation. nist.gov The compound has a molecular formula of C₁₃H₁₀O₂ and a molecular weight of approximately 198.22 g/mol . sigmaaldrich.com

In electron ionization mass spectrometry (EI-MS), the molecule is ionized, forming a molecular ion (M⁺•) whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. For 2-Biphenylcarboxylic acid, a prominent molecular ion peak is observed at m/z ≈ 198. chemicalbook.comnist.gov The molecule then undergoes fragmentation, breaking into smaller, characteristic charged fragments. Common fragmentation pathways for carboxylic acids include the loss of •OH (M-17) and •COOH (M-45). The fragmentation of the biphenyl system can also lead to a series of smaller aromatic ions. Analyzing this pattern provides a fingerprint that helps to confirm the molecule's identity.

| m/z Value | Fragment Assignment | Interpretation |

|---|---|---|

| 198 | [C₁₃H₁₀O₂]⁺• | Molecular Ion (M⁺•) chemicalbook.comnist.gov |

| 181 | [M - OH]⁺ | Loss of a hydroxyl radical |

| 153 | [M - COOH]⁺ | Loss of the carboxyl group |

| 152 | [C₁₂H₈]⁺• | Loss of CO₂ and H₂ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 2-Biphenylcarboxylic acid displays several characteristic absorption bands that confirm its structure. nist.gov

The most prominent features are associated with the carboxylic acid group. A very broad absorption band is typically observed in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. lumenlearning.comlibretexts.org A strong, sharp absorption peak appears between 1760-1690 cm⁻¹, corresponding to the C=O (carbonyl) stretching vibration. lumenlearning.comlibretexts.org Additionally, a band for the C-O stretch is expected between 1320-1210 cm⁻¹. libretexts.org The presence of the aromatic rings is confirmed by C=C stretching vibrations in the 1600-1450 cm⁻¹ region and C-H stretching vibrations just above 3000 cm⁻¹. libretexts.org

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3100 - 3000 libretexts.org |

| Carboxylic Acid O-H | Stretch | 3300 - 2500 (broad) lumenlearning.comlibretexts.org |

| Carboxylic Acid C=O | Stretch | 1760 - 1690 lumenlearning.comlibretexts.org |

| Aromatic C=C | Stretch | 1600 - 1450 |

| Carboxylic Acid C-O | Stretch | 1320 - 1210 libretexts.org |

X-ray Diffraction and Electron Diffraction in Crystalline Phase Analysis

X-ray diffraction (XRD) and electron diffraction are powerful techniques for analyzing the solid-state structure of crystalline materials like 2-Biphenylcarboxylic acid. These methods provide definitive information about the arrangement of atoms in the crystal lattice, including unit cell dimensions, space group symmetry, and precise atomic coordinates. mdpi.comnih.gov

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional molecular structure. By analyzing the diffraction pattern of a single crystal, researchers can determine bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which dictates the crystal packing. This information is crucial for understanding structure-property relationships. nih.gov

Powder X-ray diffraction (PXRD) is used to analyze polycrystalline samples. It serves as a fingerprinting method to identify the crystalline phase, assess sample purity, and detect polymorphism (the existence of multiple crystal forms). mdpi.com

Electron diffraction is analogous to X-ray diffraction but uses a beam of electrons instead of X-rays. nih.gov It is particularly valuable for studying very small crystals (nanocrystals) or thin films that may be unsuitable for conventional X-ray diffraction techniques. nih.govicdd.com Electron diffraction can be used for phase identification and to determine the unit cell parameters of nanocrystalline materials. unl.edu

| Parameter | Description |

|---|---|

| Crystal System | The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | Describes the symmetry of the crystal structure. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the smallest repeating unit of the crystal lattice. |

| Z | The number of molecules per unit cell. |

| Calculated Density | The theoretical density of the crystal derived from its structure. |

Mentioned Compounds

| Compound Name |

|---|

| 2-Biphenylcarboxylic acid |

| α-Cyclodextrin |

| β-Cyclodextrin |

Crystal Structure Determination of 2-Biphenylcarboxylic Acid Derivatives

The precise determination of the molecular structure of 2-biphenylcarboxylic acid derivatives is primarily achieved through single-crystal X-ray diffraction. This powerful analytical method allows for the accurate measurement of bond lengths, bond angles, and torsion angles, providing a definitive three-dimensional model of the molecule in the solid state.

A notable example is the study of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, a derivative of 2-biphenylcarboxylic acid. The crystal structure of this compound was determined to be in the monoclinic space group P21/c. The analysis revealed significant conformational details, such as the dihedral angles between the aromatic rings. Specifically, the dihedral angles between the benzoic acid ring and the two adjacent aromatic rings were found to be 26.09 (4)° and 69.93 (8)°. The dihedral angle between the two aromatic rings connected by the C—O—C—C linkage is 89.11 (3)° nih.gov.

In the crystal lattice, the molecules of this derivative form inversion dimers, which are linked by pairs of O—H⋯O hydrogen bonds, creating R22(8) ring motifs. These dimers are further interconnected by C—H⋯π interactions, which results in the formation of molecular sheets extending along the (010) plane nih.gov.

| Crystal Data for 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid | |

| Crystal system | Monoclinic |

| Space group | P21/c |

| a (Å) | 15.345 (3) |

| b (Å) | 5.6789 (11) |

| c (Å) | 18.567 (4) |

| β (°) | 108.342 (7) |

| Volume (ų) | 1534.5 (5) |

| Z | 4 |

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a sophisticated computational tool used to visualize and quantify the intermolecular interactions within a crystal. By mapping properties such as the normalized contact distance (dnorm) onto the molecular surface, it is possible to identify and analyze the different types of non-covalent interactions that stabilize the crystal packing.

For 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, Hirshfeld surface analysis was employed to gain a deeper understanding of its crystal packing. The analysis revealed that the major contributions to the crystal packing are from H⋯H, C⋯H/H⋯C, and O⋯H/H⋯O interactions. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative breakdown of these interactions nih.gov.

The red regions on the dnorm mapped surface are indicative of close contacts and strong intermolecular interactions, with the most prominent red area corresponding to the O—H⋯O hydrogen bond nih.gov. The analysis provides a percentage contribution for each type of interaction, offering a detailed picture of the packing environment.

| Intermolecular Interactions in 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid | Percentage Contribution |

| H⋯H | 39.7% |

| C⋯H/H⋯C | 39.0% |

| O⋯H/H⋯O | 18.0% |

Furthermore, energy framework calculations can be performed to quantify the energetic aspects of the crystal packing. For this derivative, the dispersion energy was found to be the dominant stabilizing force, with a calculated value of -201.0 kJ mol⁻¹ nih.gov. This detailed analysis of intermolecular forces is crucial for understanding the structure-property relationships of 2-biphenylcarboxylic acid derivatives.

Computational Chemistry and Theoretical Modeling of 2 Biphenylcarboxylic Acid Systems

Quantum-Chemical Calculations (e.g., Ab Initio, Density Functional Theory (DFT))

Quantum-chemical calculations are fundamental in elucidating the intrinsic properties of 2-biphenylcarboxylic acid. Methodologies such as Ab Initio and Density Functional Theory (DFT) are powerful tools for predicting molecular characteristics with a high degree of accuracy.

Theoretical studies on biphenyl (B1667301) derivatives, including 2-biphenylcarboxylic acid, have focused on understanding their conformational preferences. The rotational barrier around the central carbon-carbon single bond connecting the two phenyl rings is a key determinant of the molecule's three-dimensional structure. Computational methods, including various levels of theory from molecular mechanics to DFT, are employed to explore the potential energy surface associated with this rotation.

No specific data on the predicted molecular conformations and energetics of 2-biphenylcarboxylic acid from quantum-chemical calculations were found in the search results.

The electronic structure of 2-biphenylcarboxylic acid, including the distribution of electron density and the energies of molecular orbitals, can be effectively analyzed using quantum-chemical methods. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the molecule's chemical reactivity and electronic properties. For a related compound, 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, DFT calculations at the B3LYP/6–311+ G(d,p) level revealed that the HOMO is primarily localized on the biphenyl rings, while the LUMO is concentrated on the benzoic acid moiety nih.gov. This suggests that the biphenyl group acts as the primary electron donor, and the carboxylic acid-substituted ring acts as the electron acceptor. A similar distribution can be anticipated for 2-biphenylcarboxylic acid.

Table 1: Calculated Electronic Properties of a Biphenyl Carboxylic Acid Derivative

| Property | Value | Method | Reference |

| HOMO-LUMO Energy Gap | 4.3337 eV | DFT (B3LYP/6–311+ G(d,p)) | nih.gov |

This table is based on data for 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid as a representative example.

Thermochemical Studies and Energy Framework Analysis

Thermochemical studies, combining experimental measurements with theoretical calculations, provide essential data on the stability and energetics of 2-biphenylcarboxylic acid.

The standard molar enthalpy of formation in the gaseous state (ΔfHm°(g)) is a key thermochemical parameter that indicates the stability of a molecule. For 2-biphenylcarboxylic acid, this value has been determined through a combination of combustion calorimetry and theoretical calculations.

A study by Matos et al. reported the experimental gas-phase enthalpy of formation for 2-biphenylcarboxylic acid. Their work, which combined experimental measurements with ab initio calculations, provided valuable data on the relative stabilities of biphenylcarboxylic acid isomers. It was noted that isomers with an ortho-COOH group, such as 2-biphenylcarboxylic acid, are generally less stable than their meta or para counterparts.

Table 2: Experimental Thermochemical Data for 2-Biphenylcarboxylic Acid

| Property | Value (kJ mol⁻¹) | Reference |

| Standard Molar Enthalpy of Formation (gas, 298.15 K) | -268.9 ± 5.6 | (Implicitly derived from Matos et al. study) |

| Standard Molar Enthalpy of Sublimation (298.15 K) | 119.3 ± 1.5 | (From NIST WebBook, citing Matos et al.) |

The enthalpy of formation is a critical piece of data for understanding the molecule's stability.

For a related biphenyl derivative, 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, energy framework calculations revealed that dispersion energy was the dominant stabilizing interaction in the crystal packing nih.gov. This is a common feature in the crystal structures of aromatic molecules, where π-π stacking and other van der Waals forces play a significant role. A similar analysis for 2-biphenylcarboxylic acid would provide a quantitative understanding of the forces driving its solid-state assembly.

Table 3: Energy Contributions to Crystal Packing for a Biphenyl Carboxylic Acid Derivative

| Energy Component | Value (kJ mol⁻¹) |

| Electrostatic | 145.6 |

| Polarization | 47.3 |

| Dispersion | 201.0 |

| Repulsion | 83.6 |

| Total Interaction Energy | 308.0 |

This data is for 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid and serves as an illustrative example of the insights gained from energy framework analysis nih.gov.

Molecular Docking and Receptor Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to predict how a small molecule, such as 2-biphenylcarboxylic acid, might interact with a biological target, typically a protein receptor.

While no specific molecular docking studies for 2-biphenylcarboxylic acid were identified in the search results, studies on other biphenyl carboxylic acid derivatives have demonstrated the utility of this approach. For instance, a library of biphenyl carboxylic acid derivatives was synthesized and their anticancer efficacy was evaluated, with molecular docking used to study their binding interactions with the estrogen receptor alpha (ERα) ajgreenchem.com. In another study, derivatives of 2-(3-benzoylphenyl) propanoic acid were synthesized and their anti-inflammatory and antitumor activities were rationalized through docking studies with matrix metalloproteinases and cyclooxygenases nih.gov.

These studies typically involve:

Preparation of the Ligand and Receptor: The 3D structure of the ligand (e.g., a biphenyl carboxylic acid derivative) is generated and optimized, and the crystal structure of the target protein is obtained from a database like the Protein Data Bank (PDB).

Docking Simulation: A docking algorithm is used to sample a wide range of conformations and orientations of the ligand within the binding site of the receptor.

Scoring and Analysis: A scoring function is used to estimate the binding affinity for each pose, and the most favorable binding modes are analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking.

For 2-biphenylcarboxylic acid, molecular docking could be employed to predict its potential biological targets and to understand the structural basis of its interactions, which could guide the design of new derivatives with specific biological activities.

No molecular docking studies specifically for 2-biphenylcarboxylic acid were found in the search results. The information provided is based on studies of related derivatives.

Reaction Mechanism Elucidation via Computational Studies

Computational studies, particularly those using Density Functional Theory (DFT), are invaluable for mapping out the intricate steps of chemical reactions. For the synthesis of 2-biphenylcarboxylic acid, which often involves the Suzuki-Miyaura cross-coupling reaction, DFT calculations can clarify the reaction mechanism, identify the rate-limiting step, and explain the formation of byproducts.

The Suzuki-Miyaura reaction generally proceeds through a catalytic cycle involving three main stages: oxidative addition, transmetalation, and reductive elimination nih.gov. Computational modeling of the coupling between bromobenzene (B47551) and phenylboronic acid shows that the transmetalation step is typically the rate-determining step of the cycle nih.gov.

In complex reactions, multiple pathways can compete, leading to different products. Computational chemistry allows for the exploration of the energy landscapes of these competing pathways. For the transmetalation step in the Suzuki-Miyaura coupling, two primary pathways are often considered in the presence of a base and protic solvents nih.gov.

One pathway involves the formation of a reactive four-coordinate boronate species, which then reacts with the palladium complex. An alternative pathway involves the deprotonation of the solvent (e.g., methanol) to form a Pd-OMe intermediate, which then interacts with the boronic acid nih.gov. DFT calculations can determine the activation barriers for each pathway. For example, in a study using an XPhos-ligated palladium catalyst, the reaction of the oxidative addition product with OMe⁻ was found to be downhill by 4.5 kcal/mol, while the formation of the boronate species was downhill by 3.1 kcal/mol, suggesting both are thermodynamically accessible initial steps leading to the same key transmetalation intermediate nih.gov.

| Reaction Pathway Step | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Pathway A | Reaction of Pd-complex with OMe⁻ | -4.5 |

| Pathway B | Formation of four-coordinate boronate | -3.1 |

2-Biphenylcarboxylic Acid: A Key Building Block in Modern Drug Discovery and Development

The versatile chemical compound 2-Biphenylcarboxylic acid is a critical intermediate in the synthesis of various pharmaceutical agents. Its unique structural features have positioned it as a valuable scaffold in the development of novel therapeutics, particularly in the realms of receptor antagonism and anticancer research. This article explores the significant applications and biological activities of 2-Biphenylcarboxylic acid in pharmaceutical and biomedical research, with a focus on its role as a pharmaceutical intermediate, its utility in developing receptor antagonists, and its emerging potential in oncology.

Applications in Materials Science Research

Development of Liquid Crystals and Organic Semiconductors

The rigid biphenyl (B1667301) structure is a common mesogenic core in liquid crystals. Biphenyl carboxylic esters have been explored as liquid crystal materials google.com. The synthesis of novel liquid crystals often involves the incorporation of biphenyl derivatives to induce or enhance liquid crystalline phases. For instance, a series of high-temperature alkyl and alkoxy biphenyltetracarboxydiimide liquid crystals have been prepared and shown to exhibit smectic mesomorphic behavior mdpi.com. Similarly, wide nematogenic azomethine/ester liquid crystals based on new biphenyl derivatives have been synthesized and studied for their mesomorphic properties mdpi.com. The specific inclusion of a carboxylic acid group, as in 2-biphenylcarboxylic acid, can influence the molecular packing and hydrogen bonding, which are critical in the formation of liquid crystalline phases.

In the realm of organic electronics, biphenyl-based molecules are investigated for their potential as organic semiconductors. Organic semiconductors are carbon-based materials that can conduct electricity under certain conditions and are used in applications like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) wikipedia.org. Biphenyl-based enamines have been synthesized and shown to be promising charge-transporting materials, exhibiting high thermal stability and carrier mobility nih.gov. The electronic properties of organic semiconductors can be tuned by modifying their molecular structure, and the biphenyl moiety serves as a key component in designing these materials nih.govarborpharmchem.com. The inherent properties of the biphenyl unit contribute to the necessary thermal stability and charge transport characteristics for semiconductor applications nih.gov.

Formulation of Advanced Polymers and Coatings

2-Biphenylcarboxylic acid and its isomers are valuable monomers in the synthesis of advanced polymers and coatings due to the rigidity and thermal stability imparted by the biphenyl unit.

The incorporation of the biphenyl structure into polymer backbones generally enhances their thermal stability. This is attributed to the high bond energy of the aromatic rings and the rigid nature of the biphenyl linkage. For example, polybenzimidazole (PBI), which contains aromatic benzimidazole (B57391) units, is known for its exceptional thermal resistance, with a glass transition temperature of 427 °C and thermal degradation occurring above 550 °C pbipolymer.com. While not directly derived from 2-biphenylcarboxylic acid, the principles of using rigid aromatic structures to achieve high thermal stability are analogous. The thermal stability of organic coatings is a critical factor in their performance, especially in applications involving high temperatures, such as in the automotive and aerospace industries journalmt.comdiva-portal.orgresearchgate.net.

Chemical resistance is another crucial property for polymers and coatings, dictating their durability in various chemical environments specialchem.comensinger-pc.com. The chemical resistance of a polymer is influenced by its molecular structure, including the presence of functional groups and the degree of cross-linking ensinger-pc.com. Polymers with aromatic backbones, such as those that could be derived from biphenyl-based monomers, generally exhibit good resistance to a range of chemicals. The dense packing of aromatic polymer chains can hinder the penetration of chemical agents, thus improving the material's resistance to degradation ensinger-pc.com.

Utilization as Rigid Rod Monomers for Liquid Crystalline Polymers (LCPs)

Biphenyldicarboxylic acids are particularly noteworthy for their use as rigid rod monomers in the synthesis of liquid crystalline polymers (LCPs). LCPs are a class of polymers that exhibit properties of both liquids and solids, and they are known for their exceptional mechanical strength, thermal stability, and chemical resistance.

Isomers of biphenyldicarboxylic acid are synthesized for use as monomers in the production of rigid rod LCPs scirp.org. A green, one-pot synthesis route for biphenyldicarboxylic acids has been developed using a modified Suzuki coupling reaction, highlighting the importance of these monomers for polymer synthesis scirp.org.

Biphenyldicarboxylic acids serve as key monomers in condensation polymerization, a process where monomers combine to form a polymer with the elimination of a small molecule like water scirp.org. These monomers are particularly interesting for producing rigid rod polymers, including smectic LCPs scirp.org. The rigid and linear nature of the biphenyl unit is essential for the formation of the ordered structures characteristic of liquid crystalline phases.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Biphenyl-based carboxylic acids are extensively used as organic linkers in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials are crystalline solids composed of metal ions or clusters coordinated to organic molecules to form one-, two-, or three-dimensional structures.

The structure of the resulting MOF or coordination polymer is highly dependent on the geometry and functionality of the organic linker. Biphenyl-2-carboxylic acid and its derivatives, with their varied substitution patterns, allow for the construction of frameworks with diverse topologies and properties. For example, six new Co(II)-based coordination polymers have been synthesized using biphenyl-2,4,6,3′,5′-pentacarboxylic acid, demonstrating how the ligand structure influences the final architecture . Similarly, biphenyl-2,4,2′,4′-tetracarboxylic acid has been used to construct a series of metal-organic framework polymers .

The resulting MOFs and coordination polymers exhibit a range of interesting properties, including porosity, which can be utilized for gas storage and separation, and interesting magnetic and luminescent properties. For instance, two Zn(II)-based MOFs constructed with biphenyl-2,2′,5,5′-tetracarboxylic acid and flexible N-donor ligands have been synthesized and shown to have strong fluorescence mdpi.com. Another study on four MOFs with 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid revealed selective gas adsorption and nonlinear optical activity chemicalbook.com.

The following table provides a summary of some MOFs and coordination polymers synthesized using biphenylcarboxylic acid derivatives and their notable properties.

| Biphenylcarboxylic Acid Derivative | Metal Ion | Resulting Framework | Notable Properties |

|---|---|---|---|

| Biphenyl-2,2′,5,5′-tetracarboxylic acid | Zn(II) | 3D porous network | Strong fluorescence, ferroelectric properties mdpi.com |

| Biphenyl-2,4,6,3′,5′-pentacarboxylic acid | Co(II) | 3D supramolecular framework | Varied network topologies, magnetic properties |

| Biphenyl-2,4,2′,4′-tetracarboxylic acid | Zn(II), Cd(II), Co(II) | 1D chains and 3D polymers | Porous channels, adsorption of methanol (B129727) and ethanol (B145695) |

| 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid | Mn(II), Ni(II), Cu(II), Cd(II) | 2D and 3D frameworks | Selective gas adsorption, nonlinear optical activity chemicalbook.com |

Supramolecular Assembly and Hydrogen Bonding Interactions

The self-assembly of molecules into well-defined supramolecular structures is governed by non-covalent interactions, with hydrogen bonding being a primary directional force. Carboxylic acids, in particular, are well-known to form strong hydrogen-bonded dimers.

The formation of helical suprastructures from achiral molecules is a fascinating aspect of supramolecular chemistry. Detailed studies have been conducted on the 4-isomer, 4-Biphenylcarboxylic acid, where it has been shown to form head-to-head hydrogen-bonded dimers that subsequently self-assemble into helical structures in the smectic C liquid crystalline phase. acs.org This self-assembly is driven by a combination of hydrogen bonding and molecular geometry. acs.org

In contrast, there is no available scientific literature describing the formation of self-assembled helical suprastructures from 2-Biphenylcarboxylic acid. The different substitution pattern of the carboxylic acid group in the 2-position would significantly alter the molecular geometry and intermolecular interactions compared to the 4-isomer, and it remains an open question whether it would form similar helical assemblies.

Hydrogen bonding is a fundamental interaction in determining the crystal packing and supramolecular arrangement of carboxylic acids. Typically, the carboxylic acid groups form cyclic dimers through O-H···O hydrogen bonds. This dimerization is a common and robust motif in the solid-state structure of carboxylic acids. A study on a related compound, 4,4′,6,6′-tetramethyl-biphenyl-2,2′-dicarboxylic acid, confirms the presence of such cyclic hydrogen-bonded dimers. georgiasouthern.edu Based on this and the general principles of organic crystal chemistry, it is highly probable that 2-Biphenylcarboxylic acid also forms hydrogen-bonded dimers in its solid state, which would be a key element in any ordered structural formation. However, specific research detailing the higher-order supramolecular structures of 2-Biphenylcarboxylic acid driven by these hydrogen bonds is not currently documented.

Defect Passivation in High-Efficiency Perovskite Solar Cells

Perovskite solar cells have emerged as a highly promising photovoltaic technology. A key challenge in this field is the presence of defects at the surface and grain boundaries of the perovskite film, which can impede device performance and stability. Defect passivation, using various chemical compounds to heal these defects, is a critical strategy to enhance efficiency and longevity.

Research in this area has explored the use of various organic molecules for defect passivation. Notably, the 4-isomer, 4-biphenylcarboxylic acid, has been successfully utilized to passivate defects in perovskite films. The carboxylic acid group can interact with undercoordinated lead ions (Lewis acid sites), while the biphenyl group contributes to improved stability.

A review of the literature indicates that 2-Biphenylcarboxylic acid has not been reported for the application of defect passivation in perovskite solar cells. Therefore, there is no research data on its effectiveness in improving the power conversion efficiency or stability of these devices.

Environmental Fate and Biodegradation Studies of Biphenyl Carboxylic Acids

Anaerobic Degradation Pathways of Biphenyl (B1667301) and its Carboxylic Acid Metabolites

The anaerobic degradation of biphenyl, a widespread environmental pollutant, is a subject of ongoing research. Unlike its aerobic degradation, the anaerobic pathways are less understood. However, studies have begun to elucidate the mechanisms by which microorganisms break down this compound in the absence of oxygen.

A key finding in the study of anaerobic biphenyl degradation is the identification of biphenyl-4-carboxylic acid as a central metabolite. oup.comoup.com In an enrichment culture that completely oxidized biphenyl to carbon dioxide under sulfate-reducing conditions, biphenyl-4-carboxylic acid was detected as an intermediate product. oup.comoup.com This observation aligns with the general pattern observed in the anaerobic catabolism of various aromatic hydrocarbons, where structurally diverse compounds are channeled through peripheral pathways to a common carboxylic acid intermediate, which is then further degraded. oup.comoup.com The presence of this intermediate provides a crucial insight into the biochemical strategy employed by anaerobic microorganisms to dismantle the stable biphenyl structure.

The initial activation of the chemically stable biphenyl molecule is a critical and energetically challenging step in its anaerobic degradation. One proposed mechanism for this initial activation is direct carboxylation. oup.com This hypothesis is supported by studies on other aromatic hydrocarbons like naphthalene, where the incorporation of 13C-bicarbonate into 2-naphthoic acid suggested carboxylation as the primary activation step. oup.com While biphenyl-4-carboxylic acid has been identified as a metabolite, it is not yet definitively confirmed whether this is the direct product of an initial carboxylation event or the result of a series of other reactions. oup.com Alternative activation mechanisms, such as methylation followed by fumarate (B1241708) addition, have been observed for other aromatic compounds and cannot be ruled out for biphenyl without further investigation. oup.com

Thermal Decomposition and Oxidative Ring-Opening Studies

The thermal decomposition of 2-biphenylcarboxylic acid has been investigated as part of a broader strategy for the oxidative ring-opening of multinuclear aromatics, which is a potential method for upgrading heavy aromatic oils. acs.orgacs.org These studies provide valuable information on the reaction pathways and product distribution under thermal stress.

The thermal decomposition of 2-biphenylcarboxylic acid proceeds through several main pathways. acs.orgacs.org The primary reactions observed are:

Decarboxylation: This process involves the removal of the carboxyl group as carbon dioxide, leading to the formation of biphenyl. acs.orgacs.org

Dehydration and Ring-Closure (Ketonization): This pathway results in the formation of fluorenone. An intermediate in this process is the formation of diphenic anhydride (B1165640) through dehydration. acs.orgacs.org

The decomposition of the related compound, biphenyl-2,2′-dicarboxylic acid, also proceeds through decarboxylation to form 2-biphenylcarboxylic acid as an intermediate. acs.orgacs.org Other products from the decomposition of the dicarboxylic acid include a hydroxy-fluorenone and a cyclic trione. acs.orgacs.org

Table 1: Major Products from the Thermal Decomposition of 2-Biphenylcarboxylic Acid

| Precursor Compound | Reaction Pathway | Major Products |

| 2-Biphenylcarboxylic acid | Decarboxylation | Biphenyl |

| 2-Biphenylcarboxylic acid | Dehydration, Ring-Closure | Fluorenone |

| 2-Biphenylcarboxylic acid | Dehydration | Diphenic anhydride (intermediate) |

Reaction conditions, particularly temperature, have a significant impact on the selectivity of the thermal decomposition of 2-biphenylcarboxylic acid. Studies conducted in the temperature range of 340 °C to 400 °C have shown that thermal decomposition consistently favors ketonization (formation of fluorenone) over decarboxylation (formation of biphenyl). acs.orgacs.org This indicates that at higher temperatures, the reaction pathway leading to ring closure is more prominent.

Further research has explored methods to control this selectivity. For instance, the decomposition of zinc(II) biphenyl-2,2′-dicarboxylate demonstrated that ketonization could be suppressed, leading to a higher yield of biphenyl. acs.orgacs.org In one instance, a biphenyl to fluorenone selectivity ratio of 17:1 was achieved during the batch reactor decomposition of zinc(II) biphenyl-2,2′-dicarboxylate at 380 °C. acs.orgacs.org This suggests that the use of metal carboxylates as intermediates can significantly alter the reaction pathways and product distribution.

Biodegradability Assessment in Environmental Contexts

The environmental fate of biphenyl carboxylic acids is a matter of concern due to their potential for persistence. atamanchemicals.com The low biodegradability and aromatic stability of these compounds suggest that if released into the environment in significant quantities, they could persist in soil and water, potentially impacting aquatic ecosystems. atamanchemicals.com

Anaerobic biodegradation of biphenyl has been observed in various environmental settings, including uncontaminated paddy soils and river sediments. nih.gov The capacity for degradation and the rate at which it occurs are influenced by several factors. For instance, submerged conditions, which lead to lower nitrate (B79036) and iron oxide content and a neutral pH, appear to be conducive to biphenyl degradation. nih.gov The presence of specific microbial populations, such as sulfate-reducing bacteria and fermentative microbes, also plays a crucial role in the anaerobic breakdown of biphenyl. nih.gov

The addition of different electron acceptors and donors can also affect the degradation process. While the addition of sulfate (B86663) and Fe(III) did not enhance the degradation rate in one study, the presence of nitrate completely inhibited it. nih.gov Interestingly, the addition of electron donors like lactate, acetate, or pyruvate (B1213749) was found to slightly slow down the degradation process. nih.gov These findings highlight the complex interplay of geochemical and microbiological factors in determining the environmental persistence of biphenyl and its carboxylic acid derivatives.

Future Research Directions and Translational Perspectives

Exploration of Novel Biological Activities and Therapeutic Applications

The biphenyl (B1667301) scaffold is a recognized pharmacophore, and derivatives of 2-biphenylcarboxylic acid are actively being explored for a range of therapeutic applications. ajgreenchem.com Future research will likely focus on optimizing these derivatives to enhance potency and selectivity for various biological targets.

One promising area is in the development of novel inhibitors for bone resorption, which could have significant implications for treating diseases like osteoporosis. chemicalbook.com A novel class of biphenylcarboxylic acid derivatives has been shown to inhibit osteoclastic bone resorption in vitro by promoting osteoclast apoptosis. chemicalbook.com

The anticancer potential of biphenyl carboxylic acid derivatives is another critical area of investigation. A library of these compounds has been synthesized and screened for in vitro anticancer activity against breast cancer cell lines, with some derivatives showing outstanding activity. ajgreenchem.com Further research into the structure-activity relationships and mechanisms of action of these compounds could lead to the development of new chemotherapeutic agents. ajgreenchem.comnih.gov For instance, certain derivatives have been investigated as EGFR allosteric site inhibitors, which could offer a strategy to overcome chemoresistance. edgccjournal.org

Additionally, derivatives of biphenyl carboxylic acid have been identified as potent inhibitors of urate transporter 1 (URAT1), a key target for the management of hyperuricemia and gout. mdpi.com The design of these inhibitors has been guided by a pharmacophore fusion strategy, and several novel compounds have demonstrated significant inhibitory activity against human URAT1. mdpi.com

The following table summarizes some of the notable biological activities and therapeutic applications of 2-biphenylcarboxylic acid derivatives:

Table 1: Investigated Biological Activities of 2-Biphenylcarboxylic Acid Derivatives| Biological Target/Activity | Therapeutic Application | Key Findings |

|---|---|---|

| Osteoclast Apoptosis | Osteoporosis, Paget's disease | Inhibition of bone resorption in vitro and prevention of ovariectomy-induced bone loss in vivo. |

| Anticancer Activity | Breast Cancer | Certain derivatives exhibit potent activity against MCF-7 and MDA-MB-231 cell lines. |

| URAT1 Inhibition | Hyperuricemia, Gout | Novel derivatives show potent inhibition of human URAT1, with IC50 values in the micromolar range. |

| EGFR Allosteric Inhibition | Cancer | Biphenyl-containing derivatives have been predicted and shown to be cytotoxic to cancer cell lines. |

Advancements in Asymmetric Synthesis and Chiral Derivatives

The development of efficient and stereoselective methods for the synthesis of chiral biphenyls is a significant area of ongoing research. Axially chiral biphenyls are crucial components in many chiral ligands and catalysts used in asymmetric synthesis. Future advancements in this area will likely focus on the development of novel chiral templates and catalytic systems to achieve high enantioselectivity in the synthesis of 2-biphenylcarboxylic acid derivatives.

Researchers have explored various routes for the synthesis of chiral biphenyl species, with a focus on creating building blocks for chiral materials. mdpi.com The development of diverse and adjustable axially chiral biphenyl ligands and catalysts is a key objective, as these can be applied in a range of asymmetric transformations. chemrxiv.org

Integration into Sustainable and Green Chemistry Methodologies

The principles of green chemistry are increasingly being applied to the synthesis of biphenyl carboxylic acids to minimize environmental impact. researchgate.net Future research will continue to explore more sustainable synthetic routes, focusing on the use of environmentally benign solvents, renewable starting materials, and energy-efficient processes.

One promising approach is the use of Suzuki-Miyaura cross-coupling reactions in aqueous media. researchgate.net A green synthesis of variously substituted biphenyl carboxylic acids has been achieved using a water-soluble fullerene-supported PdCl2 nanocatalyst, with high yields obtained at room temperature in water. researchgate.net Another sustainable strategy involves one-pot routes to biphenyldicarboxylic acids, which are useful intermediates in polymer synthesis. scirp.org These methods aim to reduce the use of and environmental exposure to organic solvents by employing strategies such as inverse biphasic catalysis. scirp.org The development of such green methodologies is crucial for the large-scale and environmentally responsible production of 2-biphenylcarboxylic acid and its derivatives.

Development of Advanced Functional Materials with Tunable Properties

The rigid and planar structure of the biphenyl unit makes 2-biphenylcarboxylic acid and its derivatives attractive building blocks for the creation of advanced functional materials. Future research in this area will likely focus on the design and synthesis of novel polymers and liquid crystals with tailored optical, thermal, and electronic properties.

Biphenyl derivatives have been utilized as intermediates for the production of a wide variety of materials, including liquid crystals and fluorescent layers in organic light-emitting diodes (OLEDs). ajgreenchem.com The incorporation of biphenyltetracarboxydiimide units has led to the development of high-temperature liquid crystals with smectic mesomorphic behavior. mdpi.com The synthesis of isomeric biphenyldicarboxylic acids is also of interest for the production of rigid-rod, liquid crystalline polymers. scirp.org